N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

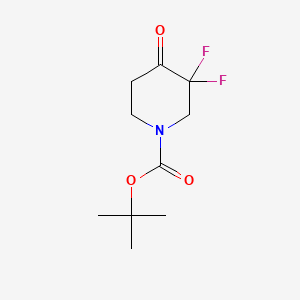

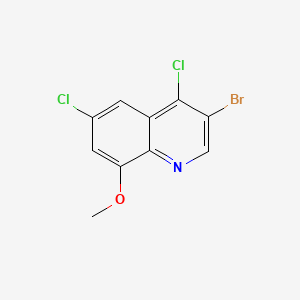

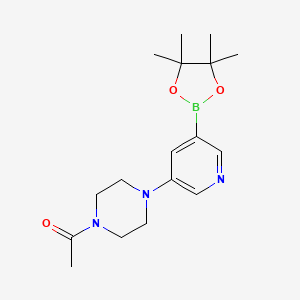

“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide” is a chemical compound that has been actively involved in various fields of chemistry . It is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups . The compound has been characterized by single crystal XRD analysis .

Synthesis Analysis

The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The synthesis of this compound involves the reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone to produce different Schiff base derivatives .Molecular Structure Analysis

The pyrazole ring in the compound is oriented at dihedral angles with respect to the planes of the phenyl and benzene rings . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly . Hirshfeld surface analysis has been performed to probe these intermolecular interactions in detail .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, thiourea derivatives of 4-aminoantipyrine have been reported, in which the amine group is reacted with the isothiocyanate compounds to give the desired thiourea .Physical And Chemical Properties Analysis

The compound has a molecular weight of 443.531 . The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations .科学研究应用

杂环合成和生物学评价:该化合物已作为各种杂环化合物(包括吡唑、吡啶和嘧啶衍生物)合成中的关键中间体。这些衍生物已显示出生物应用的潜力,并且已筛选出抗炎和镇痛作用以及抗癌特性等活性 (Fadda 等人,2012)。

X 射线结构和 DFT 计算:该化合物的衍生物已通过 X 射线结构表征、Hirshfeld 表面分析和密度泛函理论 (DFT) 计算进行表征。这些研究有助于理解这些衍生物的分子相互作用和稳定性 (Saeed 等人,2020)。

邻苯二甲酰亚胺衍生物的合成:它已参与合成 N,N'-双-(2,5-二甲基-3-氧代-1-苯基-2,3-二氢-1H-吡唑-4-基)邻苯二甲酰亚胺,这是在材料科学或药理学中具有潜在应用的新型化合物创建中的重要步骤 (Aydın 和 Dağci,2012)。

共聚合研究:该化合物已在共聚合的背景下进行研究,特别是与不同的丙烯酸烷基酯和苯乙烯单体共聚合。这与具有特定性质的新聚合物材料的开发相关 (El-hamouly 等人,1994)。

抗肿瘤活性与分子对接:有研究表明该化合物在合成具有抗肿瘤活性的衍生物中的作用。已进行分子对接研究以了解它们与生物靶标的潜在相互作用 (Fahim 等人,2019)。

抗乳腺癌活性:该化合物的某些衍生物对人肿瘤乳腺癌细胞系显示出有希望的结果,表明其在癌症治疗中的潜力 (Ghorab 等人,2014)。

抗炎和镇痛剂的设计:该化合物已被用作设计新型烯胺腈衍生物的起始材料,这些衍生物具有作为抗炎和镇痛剂的潜力 (Fadda 和 Elattar,2015)。

腐蚀抑制研究:有研究使用该化合物的衍生物作为腐蚀抑制剂,特别是在碳钢和盐酸界面中 (Tawfik,2015)。

未来方向

The compound and its derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . They have contributed to dye and pigment preparation, analytical reagents, chemo-sensors, and the food industry . Future research could explore more potential applications and biological activities of this compound.

属性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h4-9H,1H2,2-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJVDICDYAOGEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)

![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)